![molecular formula C17H20N2O4 B13572336 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an isoquinoline moiety attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinoline moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with the amino acid precursor in the presence of a base such as triethylamine. The isoquinoline moiety can be introduced through a coupling reaction using reagents like isoquinoline-1-carboxylic acid and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The isoquinoline moiety can interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can be compared with other similar compounds:
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid: Similar structure but with a piperidine ring instead of an isoquinoline moiety.
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of an isoquinoline moiety.
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-boronophenyl)propanoic acid: Features a boronophenyl group in place of the isoquinoline moiety.
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
3-isoquinolin-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-13-12-7-5-4-6-11(12)8-9-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI 键 |
KKGSNEQPZCQBED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


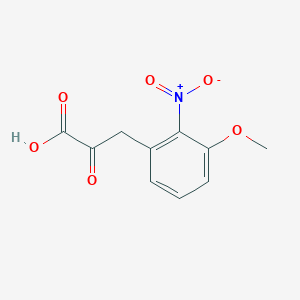

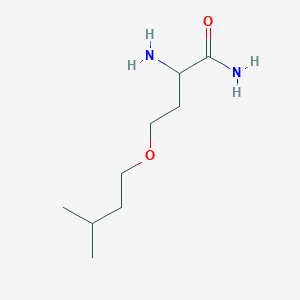
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
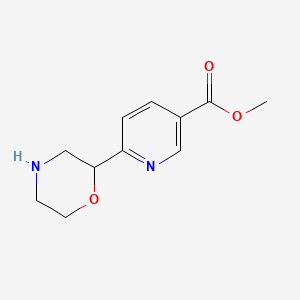

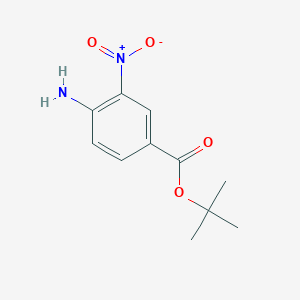
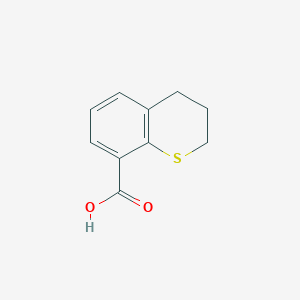
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)

![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
